molecular formula C20H18ClN3O3 B11320754 2-{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone

2-{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11320754
M. Wt: 383.8 g/mol
InChI Key: AREKZVDVPRSIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{2-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The oxadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the chlorophenyl group can enhance binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[5-(2-BROMOPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
  • 2-{2-[5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
  • 2-{2-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

Uniqueness

The uniqueness of 2-{2-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

2-[2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C20H18ClN3O3/c21-16-9-3-1-7-14(16)20-22-19(23-27-20)15-8-2-4-10-17(15)26-13-18(25)24-11-5-6-12-24/h1-4,7-10H,5-6,11-13H2

InChI Key

AREKZVDVPRSIEN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.